molecular formula C22H30ClN3O2 B14953580 5-chloro-1-(2-methoxyethyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide

5-chloro-1-(2-methoxyethyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B14953580
M. Wt: 403.9 g/mol
InChI Key: IRHKNBAMMUEENP-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-methoxyethyl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide is a complex organic compound with a unique structure that combines an indole core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2-methoxyethyl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl chloride in the presence of a base like sodium hydride.

    Formation of the Carboxamide: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate isocyanate or by amidation with a carboxylic acid derivative.

    Attachment of the Quinolizidine Moiety: The final step involves the coupling of the quinolizidine moiety to the indole derivative, which can be achieved through reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-1-(2-methoxyethyl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, given its complex structure and functional groups.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2-methoxyethyl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The quinolizidine moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indole-2-carboxamide: Lacks the methoxyethyl and quinolizidine moieties, resulting in different biological activity.

    1-(2-Methoxyethyl)-1H-indole-2-carboxamide: Lacks the chloro and quinolizidine moieties, affecting its chemical reactivity and biological properties.

    N-[(Octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide: Lacks the chloro and methoxyethyl groups, leading to variations in its mechanism of action and applications.

Uniqueness

The uniqueness of 5-chloro-1-(2-methoxyethyl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C22H30ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-5-chloro-1-(2-methoxyethyl)indole-2-carboxamide

InChI

InChI=1S/C22H30ClN3O2/c1-28-12-11-26-20-8-7-18(23)13-17(20)14-21(26)22(27)24-15-16-5-4-10-25-9-3-2-6-19(16)25/h7-8,13-14,16,19H,2-6,9-12,15H2,1H3,(H,24,27)

InChI Key

IRHKNBAMMUEENP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCC3CCCN4C3CCCC4

Origin of Product

United States

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